Cas no 58748-01-9 ((S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid)

(S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid structure
58748-01-9 structure
Product name:(S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid
CAS No:58748-01-9
MF:C20H25N3O5
MW:387.42960524559
CID:371990
PubChem ID:6453702

(S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid Chemical and Physical Properties

Names and Identifiers

    • (9S)-9-hydroxy-6'-methoxycinchonanium nitrate
    • (S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol,nitric acid
    • (9S)-6'-methoxycinchonan-9-ol nitrate (salt)
    • (S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol
    • nitric acid
    • EINECS 261-418-9
    • Nitric acid--6'-methoxycinchonan-9-ol (1/1)
    • 58748-01-9
    • DTXSID10974268
    • (S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid
    • Inchi: InChI=1S/C20H24N2O2.HNO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,2,3,4)/t13?,14?,19?,20-;/m0./s1
    • InChI Key: LBFABFQISWGYMB-CMBGXTLHSA-N
    • SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.[N+](=O)(O)[O-]

Computed Properties

  • Exact Mass: 387.17955
  • Monoisotopic Mass: 387.17942091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 482
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 108.96

(S)-(5-ethenyl-1-azabicyclo[2.2.2]oct-7-yl)-(6-methoxyquinolin-4-yl)methanol; nitric acid Related Literature

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